

The Discovery and Synthesis of BAY-364: A Technical Whitepaper

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Compound of Interest		
Compound Name:	BAY-364	
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Abstract

BAY-364, also known as BAY-299N, is a selective inhibitor of the second bromodomain (BD2) of the TATA-box binding protein associated factor 1 (TAF1). As a member of the benzoisoquinolinedione chemical class, it has emerged from high-throughput screening and subsequent structure-activity relationship (SAR) optimization studies. While its more potent counterpart, BAY-299, is a dual inhibitor of BRPF2 and TAF1/TAF1L, BAY-364 serves as a valuable, structurally similar negative control with moderate activity against TAF1 and inactivity against BRD1. This document provides an in-depth technical guide on the discovery, synthesis, and biological characterization of BAY-364, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Rationale

The discovery of the benzoisoquinolinedione scaffold as a potent and selective inhibitor series for bromodomains, particularly BRPF2 and TAF1/TAF1L, was the result of a dedicated high-throughput screening campaign followed by intensive medicinal chemistry efforts.[1][2] The primary goal of these efforts was the development of chemical probes to elucidate the biological functions of these epigenetic reader domains. **BAY-364** was identified and characterized within this program, serving as a crucial tool for validating the on-target effects of more potent inhibitors like BAY-299 due to its structural similarity but reduced biological activity.



Chemical Synthesis

The synthesis of **BAY-364** and related benzoisoquinolinediones follows a convergent route, allowing for the facile introduction of diversity elements. The core benzoisoquinolinedione scaffold is typically assembled through a multi-step sequence.

General Synthetic Scheme

While the specific, step-by-step synthesis of **BAY-364** is detailed in the primary literature, the general approach to constructing the benzoisoquinolinedione core involves the condensation of a substituted naphthalic anhydride with an appropriate amine, followed by further functionalization.

Biological Activity and Quantitative Data

BAY-364 has been characterized for its inhibitory activity against TAF1 and its effects on various cancer cell lines. The following tables summarize the key quantitative data.

Cell Line	IC50 (μM)	Reference
Kasumi-1	1.0	[3][4]
CD34+	10.4	[3][4]
K562	10.0	[3][4]

Table 1: Cellular Inhibitory Activity of BAY-364

Target	Activity	Concentration (µM)	Reference
TAF1 (BD2)	Moderate Inhibition	3	
BRD1	Inactive	-	

Table 2: Biochemical Activity of **BAY-364**

Mechanism of Action and Signaling Pathway



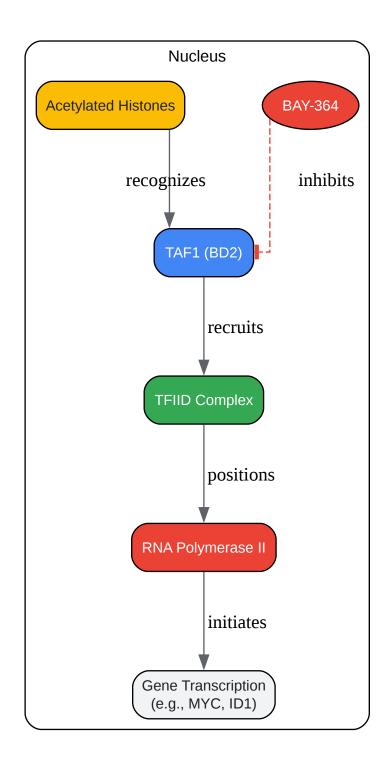




BAY-364 exerts its biological effects through the inhibition of the second bromodomain of TAF1. TAF1 is a large, multi-domain protein and a critical component of the general transcription factor TFIID. The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a key mechanism in the epigenetic regulation of gene expression. By competitively binding to the acetyl-lysine binding pocket of TAF1 BD2, **BAY-364** disrupts this interaction, leading to downstream effects on gene transcription.

In the context of certain cancers, such as acute myeloid leukemia (AML), TAF1 has been shown to play a critical role in leukemogenesis. Inhibition of TAF1 can lead to a decrease in the expression of oncogenes like MYC and ID1.[3]





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Caption: TAF1 Signaling Pathway and Inhibition by BAY-364.

Experimental Protocols



The following are detailed methodologies for key experiments cited in the characterization of **BAY-364**.

TAF1 Bromodomain (BD2) Inhibition Assay (NanoBRET™ Target Engagement)

This protocol describes a method to quantify the intracellular binding of **BAY-364** to TAF1 BD2 in live cells.

Materials:

- HEK293 cells
- Plasmid encoding TAF1 BD2 fused to NanoLuc® luciferase
- NanoBRET™ fluorescent tracer specific for TAF1 BD2
- Opti-MEM™ I Reduced Serum Medium
- · 96-well white, flat-bottom plates
- BRET-capable plate reader

Procedure:

- Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 2 x 10⁴ cells per well in 100 μL of growth medium and incubate overnight.
- Transfection: Transfect the cells with the TAF1 BD2-NanoLuc® fusion plasmid according to the manufacturer's protocol.
- Compound Preparation: Prepare a serial dilution of BAY-364 in Opti-MEM™.
- Tracer Preparation: Prepare the NanoBRET™ tracer at the desired concentration in Opti-MEM™.
- Treatment: Add the BAY-364 dilutions and the tracer to the cells.

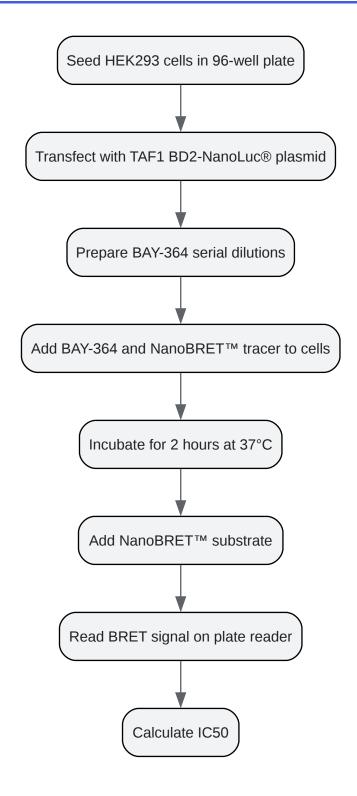






- Incubation: Incubate the plate at 37°C and 5% CO₂ for 2 hours.
- Detection: Add the NanoBRET™ substrate and read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
- Data Analysis: Calculate the BRET ratio and plot against the concentration of **BAY-364** to determine the IC50 value.





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Caption: NanoBRET™ Target Engagement Assay Workflow.

Cell Proliferation Inhibition Assay (MTT Assay)



This protocol outlines a colorimetric assay to determine the effect of **BAY-364** on the proliferation of cancer cell lines.

Materials:

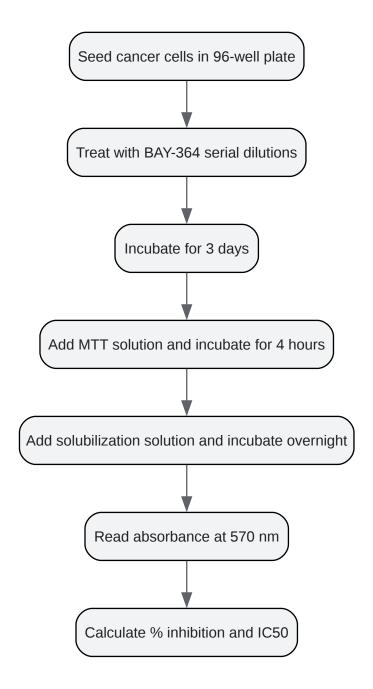
- Kasumi-1, CD34+, or K562 cells
- RPMI-1640 medium supplemented with 10% FBS
- 96-well clear, flat-bottom plates
- BAY-364 stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- · Microplate reader

Procedure:

- Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10 $^{\circ}$ 3 cells per well in 100 μL of culture medium.
- Compound Treatment: Add serial dilutions of **BAY-364** (e.g., 0.1 to 100 μ M) to the wells.[3] Include a vehicle control (DMSO).
- Incubation: Incubate the plates for 3 days at 37°C and 5% CO₂.[3]
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours.
- Solubilization: Add 100 μ L of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.



• Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.



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Caption: Cell Proliferation Inhibition Assay (MTT) Workflow.

Conclusion



BAY-364 is a well-characterized selective inhibitor of the second bromodomain of TAF1. Its discovery within the benzoisoquinolinedione series has provided the scientific community with a valuable tool for dissecting the biological roles of TAF1 in both normal physiology and disease states, particularly in cancer. The detailed protocols and quantitative data presented in this whitepaper are intended to facilitate further research into the therapeutic potential of targeting TAF1.

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